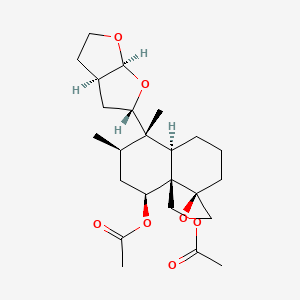![molecular formula C16H24O B1247822 4-[(E)-dec-3-enyl]phenol](/img/structure/B1247822.png)
4-[(E)-dec-3-enyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-dec-3-enyl]phenol is a natural product found in Piper gibbilimbum with data available.
Scientific Research Applications
1. Synthesis and Characterization
4-[(E)-3-Arylprop-2-enyl]phenols, including compounds like obtusastyrene and obtustyrene, are crucial in the synthesis of natural products and biologically significant compounds. A study by Chinnabattigalla, Choudhury, & Gedu (2021) highlights the development of strategies for the site-selective allylation of phenols, demonstrating the importance of these compounds in organic synthesis.
2. Solvatochromism and Environmental Studies
Phenolates derived from 4-[(phenylmethylene)imino]phenols, including those with nitro-substitutions, show unique solvatochromic behaviors. This property is used in the investigation of preferential solvation in solvent mixtures, as detailed by Nandi et al. (2012). Such studies are essential for understanding solute-solvent interactions and environmental chemistry.
3. Antibacterial Properties
Compounds like 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol demonstrate significant antibacterial activities, as shown in the study by Kakanejadifard et al. (2013). These findings highlight the potential of phenolic compounds in medical and pharmaceutical applications.
4. Phototransformations and Spectroscopy
Investigations into the phototransformations of phenol derivatives, such as isoeugenol and eugenol, provide insights into the behavior of these compounds under UV light. The study by Krupa et al. (2012) demonstrates the importance of these transformations in understanding the photochemistry of phenolic compounds.
5. Environmental Relevance and Endocrine Disruption
Nonylphenols, including 4-nonylphenol isomers, are significant in environmental studies due to their role as endocrine disruptors. Boehme et al. (2010) synthesized various nonylphenol isomers for biological and environmental studies, emphasizing the need to understand these compounds' impact on ecosystems and health, as discussed in their research Boehme et al. (2010).
properties
Product Name |
4-[(E)-dec-3-enyl]phenol |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
4-[(E)-dec-3-enyl]phenol |
InChI |
InChI=1S/C16H24O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h7-8,11-14,17H,2-6,9-10H2,1H3/b8-7+ |
InChI Key |
RQVUFITWWLNDGP-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCC1=CC=C(C=C1)O |
Canonical SMILES |
CCCCCCC=CCCC1=CC=C(C=C1)O |
synonyms |
4-(3-decenyl)phenol gibbilimbol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(1h-Imidazol-4-yl)propyl]piperidine](/img/structure/B1247739.png)
![6-[4-(4-Fluorobenzoyl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247741.png)
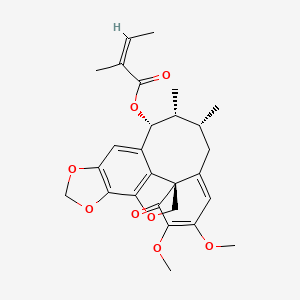
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B1247745.png)
![(2S,4R)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-4-hydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1247746.png)
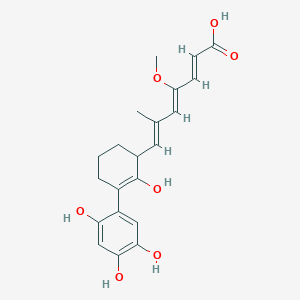
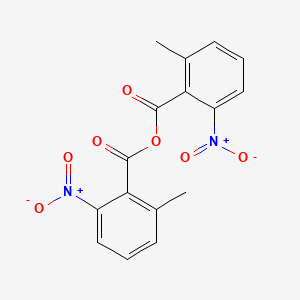

![[(2R,3S,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1247755.png)
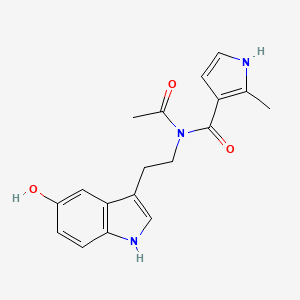
![(13E,15E,17E)-2-[(2E,4E)-dodeca-2,4-dien-2-yl]-7-hydroxy-8-methyl-1-oxa-5,10-diazacyclononadeca-13,15,17-triene-4,9,19-trione](/img/structure/B1247759.png)

